12-Aminooctadecanoic acid
CAS No.: 18526-74-4
Cat. No.: VC14117550
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18526-74-4 |
|---|---|
| Molecular Formula | C18H37NO2 |
| Molecular Weight | 299.5 g/mol |
| IUPAC Name | 12-aminooctadecanoic acid |
| Standard InChI | InChI=1S/C18H37NO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17H,2-16,19H2,1H3,(H,20,21) |
| Standard InChI Key | YUQFYQHUZOPVPH-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CCCCCCCCCCC(=O)O)N |
| Canonical SMILES | CCCCCCC(CCCCCCCCCCC(=O)O)N |
Introduction
Chemical Structure and Nomenclature
12-Aminooctadecanoic acid (IUPAC name: 12-aminostearic acid) belongs to the class of omega-amino fatty acids, where the amino group is positioned at the penultimate carbon of an 18-carbon chain. Its molecular formula is , with a molecular weight of 299.50 g/mol. The compound’s amphiphilic nature arises from the juxtaposition of a long hydrophobic alkyl chain and a polar carboxylic acid group, with the amino group introducing additional reactivity.
Structural Comparison to Shorter-Chain Analogs
While 12-aminododecanoic acid (C12) shares functional group placement, its shorter chain length (12 carbons) results in distinct physical properties. For instance, the melting point of 12-aminododecanoic acid is 128–130°C , whereas 12-aminostearic acid’s elongated chain increases hydrophobic interactions, elevating its melting point to approximately 145–148°C. This difference significantly impacts solubility; the C18 derivative is less soluble in polar solvents like water but exhibits enhanced compatibility with nonpolar matrices.
Synthesis and Characterization
Synthetic Routes
The synthesis of 12-aminostearic acid typically involves multi-step functionalization of stearic acid. A common approach includes:
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Bromination: Stearic acid undergoes radical bromination at the 12th position using (NBS) under UV light.
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Amination: The brominated intermediate reacts with aqueous ammonia or a primary amine via nucleophilic substitution, yielding the amino derivative.
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Purification: Crude product is purified via recrystallization from ethanol or column chromatography .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Peaks at 3300 cm (N–H stretch), 1700 cm (C=O stretch), and 1550 cm (N–H bend) confirm functional groups.
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Nuclear Magnetic Resonance (NMR): -NMR exhibits a triplet at δ 2.8 ppm (CHNH) and a multiplet at δ 1.2–1.4 ppm (methylene backbone).
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −20°C and a crystalline melting enthalpy of 180 J/g, indicative of a semi-crystalline structure. The extended alkyl chain facilitates tighter packing, enhancing thermal stability compared to C12 analogs.
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) of 5.7 underscores its lipophilicity, favoring partitioning into lipid membranes. This property is exploited in drug delivery systems, where 12-aminostearic acid stabilizes micelles and liposomes.
Biological and Industrial Applications
Biomaterial Engineering
12-Aminostearic acid serves as a monomer for polyamide synthesis. Copolymerization with ε-caprolactam yields nylon-12,18, a polymer with superior abrasion resistance and low moisture absorption. Applications include automotive components and biomedical implants.
Drug Delivery Systems
Functionalization of the amino group enables conjugation with therapeutic agents. For example, stearic acid-grafted chitosan nanoparticles loaded with doxorubicin exhibit pH-dependent release kinetics, enhancing tumor-targeted delivery .
Antimicrobial Agents
Quaternary ammonium derivatives of 12-aminostearic acid demonstrate broad-spectrum antimicrobial activity. A 2024 study reported a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, attributed to membrane disruption via cationic interactions .
Challenges and Future Directions
Despite its versatility, 12-aminostearic acid faces synthesis scalability issues and limited toxicological data. Future research should prioritize:
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Green Chemistry Approaches: Enzymatic amination to reduce reliance on hazardous reagents.
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Toxicological Profiling: Chronic exposure studies to assess biocompatibility in biomedical applications.
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Hybrid Materials: Integration with inorganic nanoparticles for advanced nanocomposites.
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